1,12-Dodécanediol

Vue d'ensemble

Description

Il est largement utilisé dans la recherche scientifique pour étudier la fonction des récepteurs de la dopamine dans divers systèmes biologiques . Ce composé a des implications significatives en neurosciences, en pharmacologie et dans les études comportementales.

Applications De Recherche Scientifique

LY-171555 is extensively used in scientific research due to its high affinity for dopamine D2 and D3 receptors. Some of its applications include:

Neuroscience: Studying the role of dopamine receptors in brain function and behavior.

Pharmacology: Investigating the effects of dopamine receptor agonists and antagonists.

Behavioral Studies: Examining the impact of dopamine receptor activation on animal behavior.

Medical Research: Exploring potential therapeutic applications for conditions such as Parkinson’s disease and schizophrenia.

Mécanisme D'action

Target of Action

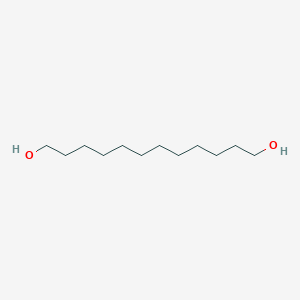

1,12-Dodecanediol is a medium-chain primary fatty alcohol

Biochemical Pathways

1,12-Dodecanediol has been reported to be a metabolite of Escherichia coli . This suggests that it may be involved in the metabolic pathways of this bacterium.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,12-Dodecanediol is limited. It’s known that the compound has a molecular weight of 202.33 , and it forms crystals at room temperature . Its boiling point is 324 °C/1013 hPa , and it has a melting point of 79 °C . These properties can influence its bioavailability and pharmacokinetics.

Action Environment

The action of 1,12-Dodecanediol can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, as it forms crystals at room temperature . Additionally, its autoignition temperature is 300 °C , indicating that it can combust at high temperatures. Therefore, the storage and handling conditions can significantly impact the action of 1,12-Dodecanediol.

Analyse Biochimique

Biochemical Properties

1,12-Dodecanediol interacts with various biomolecules in biochemical reactions. For instance, it has been used to synthesize poly(1,12-dodecylene dicarboxylate)s with 1,4-butanedioic acid, dimethyl adipate, dimethyl octanedioate, and 1,10-decanedioic acid . The nature of these interactions involves the formation of ester bonds between the hydroxyl groups of 1,12-Dodecanediol and the carboxyl groups of the dicarboxylic acids .

Cellular Effects

The effects of 1,12-Dodecanediol on cells have been studied in the context of whole-cell biotransformation in Escherichia coli . It was found that the number of living cells dramatically decreased upon the addition of 1,12-Dodecanediol due to its toxicity . By adjusting the temperature and substrate addition, cell growth was restored and 1,12-Dodecanediol production was enhanced .

Molecular Mechanism

The molecular mechanism of 1,12-Dodecanediol involves its conversion into α,ω-dodecanedioic acid via α,ω-dodecanediol in a mutant of Candida tropicalis . This process involves the oxyfunctionalization of n-dodecane by the proteins resulting from the expression of the CYP153A M.aq operon .

Temporal Effects in Laboratory Settings

Over time, the effects of 1,12-Dodecanediol in laboratory settings can change. For instance, in a study involving Escherichia coli, it was observed that the production of 1,12-Dodecanediol increased over a period of 68 hours . This suggests that 1,12-Dodecanediol has a certain level of stability and does not degrade rapidly in in vitro settings .

Metabolic Pathways

1,12-Dodecanediol is involved in the metabolic pathway that converts n-dodecane to α,ω-dodecanedioic acid . This pathway involves the oxyfunctionalization of n-dodecane, leading to the formation of 1,12-Dodecanediol, which is then further converted into α,ω-dodecanedioic acid .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse du chlorhydrate de Quinpirole implique plusieurs étapes. Le processus commence par la cyclisation de la 4-benzoyloxycyclohexanone avec l'acrylate de 2-bromométhyle d'éthyle et la propylamine dans du toluène à reflux, ce qui donne le 1-propyl-6-benzoyloxy-1,2,3,4,5,6,7,8-octahydroquinoléine-3-carboxylate d'éthyle. Cet intermédiaire est ensuite réduit avec du cyanoborohydrure de sodium dans du méthanol pour produire le dérivé décahydro correspondant. La débenzoylation subséquente avec de l'hydroxyde de sodium dans du méthanol donne l'hydroxyquinoléine, qui est oxydée avec du trioxyde de chrome-pyridine pour donner le 1-propyl-6-oxodécahydroquinoléine-3-carboxylate d'éthyle. Les étapes finales impliquent la cyclisation avec de l'hydrazine dans l'éthanol et la réduction avec de l'hydrure de lithium et d'aluminium dans le tétrahydrofurane .

Méthodes de Production Industrielle

Les méthodes de production industrielle du chlorhydrate de Quinpirole ne sont pas largement documentées dans le domaine public. La synthèse implique généralement des réactions chimiques à grande échelle dans des conditions contrôlées afin de garantir un rendement et une pureté élevés. Le processus peut inclure l'utilisation de réacteurs automatisés et de systèmes de purification pour rationaliser la production et maintenir la cohérence.

Analyse Des Réactions Chimiques

Types de Réactions

Le chlorhydrate de Quinpirole subit diverses réactions chimiques, notamment :

Oxydation : L'intermédiaire hydroxyquinoléine est oxydé en utilisant du trioxyde de chrome-pyridine.

Réduction : Le cyanoborohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés dans les étapes de réduction.

Cyclisation : Des réactions de cyclisation sont réalisées en utilisant de l'hydrazine dans l'éthanol.

Réactifs et Conditions Communes

Oxydation : Trioxyde de chrome-pyridine

Réduction : Cyanoborohydrure de sodium dans le méthanol, hydrure de lithium et d'aluminium dans le tétrahydrofurane

Cyclisation : Hydrazine dans l'éthanol

Principaux Produits Formés

Les principaux produits formés lors de la synthèse du chlorhydrate de Quinpirole comprennent divers intermédiaires tels que le 1-propyl-6-benzoyloxy-1,2,3,4,5,6,7,8-octahydroquinoléine-3-carboxylate d'éthyle et le 1-propyl-6-oxodécahydroquinoléine-3-carboxylate d'éthyle, conduisant au produit final, le chlorhydrate de Quinpirole .

Applications de la Recherche Scientifique

Le chlorhydrate de Quinpirole est largement utilisé dans la recherche scientifique en raison de sa forte affinité pour les récepteurs de la dopamine D2 et D3. Parmi ses applications, on peut citer :

Neurosciences : Étude du rôle des récepteurs de la dopamine dans le fonctionnement du cerveau et le comportement.

Pharmacologie : Investigation des effets des agonistes et des antagonistes des récepteurs de la dopamine.

Études Comportementales : Examen de l'impact de l'activation des récepteurs de la dopamine sur le comportement animal.

Recherche Médicale : Exploration d'applications thérapeutiques potentielles pour des affections telles que la maladie de Parkinson et la schizophrénie.

Mécanisme d'Action

Le chlorhydrate de Quinpirole exerce ses effets en se liant sélectivement aux récepteurs de la dopamine D2 et D3 et en les activant. Cette activation module la libération de neurotransmetteurs et l'activité neuronale, influençant divers processus physiologiques et comportementaux. L'action du composé sur les récepteurs de la dopamine est cruciale pour comprendre le rôle du système dopaminergique dans la santé et la maladie .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de Quinpirole est unique en raison de sa forte sélectivité et de son affinité pour les récepteurs de la dopamine D2 et D3. Parmi les composés similaires, on peut citer :

Apomorphine : Un agoniste non sélectif des récepteurs de la dopamine.

Bromocriptine : Un agoniste des récepteurs de la dopamine utilisé dans le traitement de la maladie de Parkinson.

Ces composés partagent certaines propriétés pharmacologiques avec le chlorhydrate de Quinpirole mais diffèrent par leur sélectivité des récepteurs et leurs applications cliniques.

Activité Biologique

1,12-Dodecanediol is a linear aliphatic diol with significant applications in various fields, including biochemistry, materials science, and pharmaceuticals. It is characterized by its two hydroxyl groups located at the terminal ends of a twelve-carbon chain. This compound has garnered attention due to its potential biological activities, including antimicrobial properties and its role in biocatalytic processes.

Antimicrobial Properties

1,12-Dodecanediol has demonstrated notable antimicrobial activity against a range of microorganisms. Studies indicate that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as certain fungi. For instance, research shows that dodecanediol can disrupt bacterial cell membranes, leading to cell lysis and death. This property has implications for its use in developing antimicrobial agents and preservatives in various products.

Biotransformation Studies

Biotransformation of 1,12-dodecanediol has been explored extensively using microbial systems. A significant study highlighted the use of engineered Escherichia coli strains to convert alkanes into dodecanediols efficiently. The research focused on optimizing substrate permeability and enzymatic activity to enhance the production yield of 1,12-dodecanediol from dodecane. The results demonstrated that co-expressing specific alkane-inducible monooxygenases significantly increased the yield while minimizing overoxidation products .

Case Studies

- Whole-Cell Biotransformation : In a study involving the biotransformation of dodecane to 1,12-dodecanediol, researchers utilized a recombinant E. coli strain expressing the CYP153A operon. The study reported a production yield of approximately 800 mg/liter of α,ω-dodecanediol after 72 hours of culture . This showcases the potential for scalable production methods using microbial systems.

- Polymer Chemistry Applications : Research into the application of 1,12-dodecanediol in polymer chemistry has revealed its utility as a building block for biodegradable polymers. The compound can be functionalized to create polyesters with desirable mechanical properties and biodegradability, making it suitable for applications in medical devices and packaging materials .

Table: Summary of Biological Activities and Applications of 1,12-Dodecanediol

Enzymatic Pathways

The enzymatic pathways involved in the biotransformation of alkanes to dodecanediols often include cytochrome P450 monooxygenases (CYPs). These enzymes facilitate the hydroxylation reactions necessary for converting aliphatic hydrocarbons into more functionalized products like 1,12-dodecanediol. Research highlights that optimizing these pathways can lead to improved yields and reduced formation of undesired byproducts .

Propriétés

IUPAC Name |

dodecane-1,12-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h13-14H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLKSLMMWAKNBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCO)CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074919 | |

| Record name | 1,12-Dodecanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Colorless crystalline solid; [Aldrich MSDS] | |

| Record name | 1,12-Dodecanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,12-Dodecanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9823 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5675-51-4 | |

| Record name | 1,12-Dodecanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5675-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,12-Dodecanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005675514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,12-Dodecanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,12-Dodecanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,12-Dodecanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecane-1,12-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,12-Dodecanediol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S694C87MF3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,12-dodecanediol?

A1: The molecular formula of 1,12-dodecanediol is C12H26O2, and its molecular weight is 202.34 g/mol [].

Q2: What spectroscopic techniques are used to characterize 1,12-dodecanediol?

A2: Researchers commonly use Fourier transform infrared (FTIR) spectroscopy, 1H NMR spectroscopy, and 13C NMR spectroscopy to characterize the chemical structure of 1,12-dodecanediol and its derivatives [, , , ]. Additionally, GC-MS is used to elucidate the structure of low-molecular weight reaction intermediates during esterification reactions with 1,12-dodecanediol [].

Q3: What are the key applications of 1,12-dodecanediol in polymer synthesis?

A3: 1,12-Dodecanediol is frequently used as a monomer or extender in the synthesis of polyesters, polyurethanes, and poly(ester amide)s [, , , , , , , , , , ]. These polymers find applications in various fields, including biomaterials, coatings, and packaging.

Q4: How does the inclusion of 1,12-dodecanediol as an extender affect the properties of copolyesteraramides?

A4: 1,12-Dodecanediol acts as an extender by increasing the lamellar thickness of bisesterdiamide crystals in copolyesteraramides []. This leads to a multiphase structure with two glass transition temperatures and a broad melting transition, ultimately improving elasticity [].

Q5: How does the chain length of the diol component in polyurethanes, including 1,12-dodecanediol, affect their properties?

A5: The length of the α,ω-aliphatic glycol extender, such as 1,12-dodecanediol, significantly impacts the properties of polyurethanes []. Properties like compression set, modulus, and glass transition temperature are notably affected. Optimal properties were observed with 1,12-dodecanediol and other specific diol chain lengths [].

Q6: What is the role of 1,12-dodecanediol in the synthesis of biodegradable polymers?

A6: 1,12-Dodecanediol serves as a monomer alongside citric acid and other biocompatible components in the synthesis of biodegradable polyesters [, , , ]. These polyesters exhibit desirable mechanical and degradation properties for potential applications in tissue engineering and drug delivery [, ].

Q7: Does 1,12-dodecanediol exhibit catalytic properties itself?

A7: 1,12-Dodecanediol primarily serves as a building block or reactant in the reported research. Its direct catalytic properties haven't been a focus in these studies.

Q8: Have there been any molecular dynamics simulations involving 1,12-dodecanediol?

A8: Yes, molecular dynamics simulations have been used to study the behavior of 1,12-dodecanediol at the benzene-graphite interface []. These simulations revealed the impact of the adsorbed 1,12-dodecanediol monolayer on the liquid structure near the interface [].

Q9: How does the structure of 1,12-dodecanediol relate to its function as a monomer in polymer synthesis?

A9: The linear, long-chain structure of 1,12-dodecanediol, with terminal hydroxyl groups, makes it suitable for condensation polymerization reactions [, , , ]. The length of the carbon chain influences the flexibility and crystallinity of the resulting polymers, impacting their thermal and mechanical properties [, , , ].

Q10: How does the presence of fluorine atoms in fluorodiol-containing polyurethanes, synthesized using 1,12-dodecanediol, impact their properties?

A10: Incorporating fluorodiols like 1H,1H,12H,12H-perfluoro-1,12-dodecanediol, derived from 1,12-dodecanediol, in polyurethanes influences their surface properties and blood compatibility []. Higher fluorine content correlates with lower surface energy, reduced platelet adhesion, and a lower fibrinogen/albumin adsorption ratio, indicating improved blood compatibility [].

Q11: What research has been done on the biocompatibility of 1,12-dodecanediol-based polymers?

A11: In vitro biocompatibility studies have been conducted on citric acid-based polyesters synthesized using 1,12-dodecanediol [, ]. These studies demonstrated favorable cell compatibility, suggesting potential applications in tissue engineering and other biomedical fields [, ].

Q12: How does the structure of FDCA-based polyesters, incorporating various polyols like 1,12-dodecanediol, influence their enzymatic hydrolysis?

A12: The choice of polyol, including 1,12-dodecanediol, significantly impacts the enzymatic hydrolysis of 2,5-furandicarboxylic acid (FDCA)-based polyesters []. Factors like diol chain length, branching, and the presence of ethoxy units affect the susceptibility of these polyesters to enzymatic degradation by cutinase 1 from Thermobifida cellulosilytica [].

Q13: Are there any studies on the biodegradation of 1,12-dodecanediol-containing polymers?

A13: While specific biodegradation studies focusing solely on 1,12-dodecanediol-containing polymers might be limited in the provided research, in vitro degradation studies on citric acid-based polyesters incorporating 1,12-dodecanediol have been conducted []. These studies provide insights into the degradation behavior of such polymers in a controlled environment [].

Q14: How is 1,12-dodecanediol typically quantified in various matrices?

A14: Gas chromatography (GC) and related techniques like GC-MS are common methods for quantifying 1,12-dodecanediol, particularly in the context of analyzing reaction products and intermediates [, , ].

Q15: What is the significance of synthesizing 1,12-dodecanediol-based bolaamphiphiles?

A15: Bolaamphiphiles, synthesized from 1,12-dodecanediol and other components, have garnered interest for their ability to form monolayer lipid membranes (MLMs) []. These MLMs exhibit distinct properties compared to traditional bilayer membranes, offering potential in areas like drug delivery, sensing, and biomimetic systems [].

Q16: How is 1,12-dodecanediol used in the synthesis of the sex pheromone of specific insects?

A16: 1,12-Dodecanediol serves as a starting material in the synthesis of (Z/E)-12-tetradecene-1-ol acetate, a sex pheromone component of insects like the Asian corn borer [, ]. This synthesis involves a series of reactions, including mono-bromination, acylation, oxidation, and a Wittig reaction, showcasing the versatility of 1,12-dodecanediol as a chemical precursor [, ].

Q17: What are the advantages of using 1,12-dodecanediol in the synthesis of these pheromones?

A17: 1,12-Dodecanediol offers a cost-effective and readily available starting material for synthesizing these insect pheromones [, ]. The synthetic routes are generally straightforward and efficient, making it a practical choice for pheromone production [, ].

Q18: Can 1,12-dodecanediol be used to modify the surface of nanomaterials?

A18: Yes, research indicates that 1,12-dodecanediol can modify the surface of silicon nanocrystallites []. This surface modification can influence the photoluminescent properties of these nanomaterials and potentially open avenues for tailoring their characteristics for specific applications [].

Q19: How does the incorporation of 1,12-dodecanediol impact the properties of polypropylene/polybutene-1 (PP/PB-1) blends?

A19: When 1,12-dodecanediol is used to functionalize reduced graphene oxide (rGO) in PP/PB-1 blends, it contributes to improved adhesion and dispersion of both the rGO nanoparticles and the polybutene-1 phase within the polypropylene matrix []. This leads to enhanced mechanical properties, including increased Young's modulus and tensile strength, in the resulting nanocomposites [].

Q20: Are there alternative compounds to 1,12-dodecanediol for specific applications?

A20: Yes, depending on the specific application, other diols with varying chain lengths or functionalities may be considered as alternatives to 1,12-dodecanediol [, , , ]. For instance, in polyurethane synthesis, 1,3-propanediol and 1,10-decanediol have been explored as alternative extenders, each imparting different properties to the final polymer [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.